molecular formula C12H17N3O B2795312 N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-ynamide CAS No. 2286537-52-6

N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-ynamide

Cat. No.: B2795312
CAS No.: 2286537-52-6
M. Wt: 219.288
InChI Key: ZDTNVMPRMLUCJJ-UHFFFAOYSA-N
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Description

“N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-ynamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring in this compound is substituted with two methyl groups and one ethyl group . This compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

The synthesis of similar compounds has been carried out by the alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . DFT calculations were performed in order to predict the most probable geometry of the organometallic complexes formed by these ligands and copper (II) ions .


Chemical Reactions Analysis

Compounds similar to “this compound” have been found to be active in ethylene dimerization upon activation with Et2AlCl . They produce a mixture of butenes with activities up to 960 kg mol [Ni] −1 h −1 atm −1 and high selectivity (up to 100% of butenes and up to 90.5% of butene-1) .

Properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-5-7-12(16)13-8-11-9(3)14-15(6-2)10(11)4/h6,8H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTNVMPRMLUCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC(=O)C#CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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